

Cyclodiol's Interaction with Estrogen Receptor Alpha: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cyclodiol, also known by its developmental code name ZK-115194 and chemical name $14\alpha,17\alpha$ -Ethano-17β-estradiol, is a synthetic steroidal estrogen that was investigated in the 1990s.[1] Despite not being marketed, its potent estrogenic activity, particularly its interaction with Estrogen Receptor Alpha (ER α), makes it a subject of interest for understanding the structure-activity relationships of steroidal estrogens. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of **Cyclodiol** on ER α , drawing from available data and the established principles of ER α signaling.

Quantitative Data Summary

Quantitative experimental data on the specific interaction of **Cyclodiol** with ER α is limited in the public domain. However, it has been reported to possess a high affinity for the human ER α , comparable to the endogenous ligand 17 β -estradiol.



Ligand	Target	Assay Type	Parameter	Value	Reference
Cyclodiol	Human ERα	Competitive Binding	Relative Binding Affinity (RBA)	100% (relative to Estradiol)	[1]
Cyclodiol	Human ERα	Reporter Gene Assay	Transactivatio nal Capacity	Similar to Estradiol	[1]
17β-Estradiol	Human ERα	Saturation Binding	Kd	~0.06-0.2 nM	Data from various studies
Cyclodiol	Human ERα	Saturation Binding	Kd	Data not available	
17β-Estradiol	Human ERα	Reporter Gene Assay	EC50	~0.01-0.1 nM	Data from various studies
Cyclodiol	Human ERα	Reporter Gene Assay	EC50	Data not available	

Table 1: Ligand Binding and Functional Potency Data. This table summarizes the available quantitative data for **Cyclodiol**'s interaction with ER α and provides comparative values for the endogenous ligand, 17β -estradiol. The lack of specific Kd and EC50 values for **Cyclodiol** highlights the need for further research.

Putative Mechanism of Action of Cyclodiol on ERα

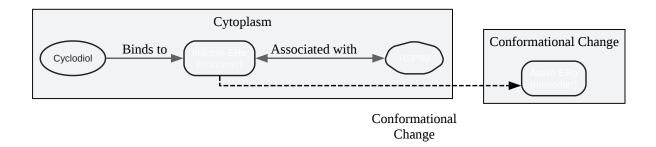
Based on its classification as a potent synthetic estrogen with high binding affinity and transactivational capacity similar to estradiol, the mechanism of action of **Cyclodiol** on ERα is presumed to follow the canonical pathway of estrogen signaling.

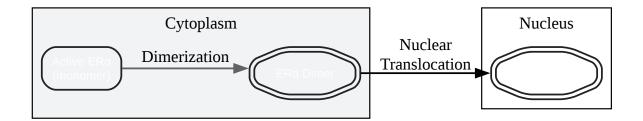
Ligand Binding and Conformational Change

The initiation of ER α signaling occurs upon the binding of a ligand to the ligand-binding domain (LBD) of the receptor. It is hypothesized that **Cyclodiol**, like estradiol, binds to the hydrophobic ligand-binding pocket within the ER α LBD. This binding event induces a critical conformational

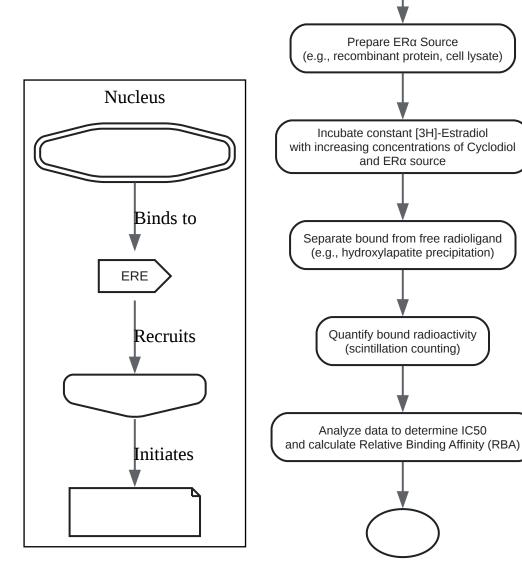


change in the receptor, most notably the repositioning of Helix 12. This repositioning creates a stable binding surface for the recruitment of coactivator proteins.

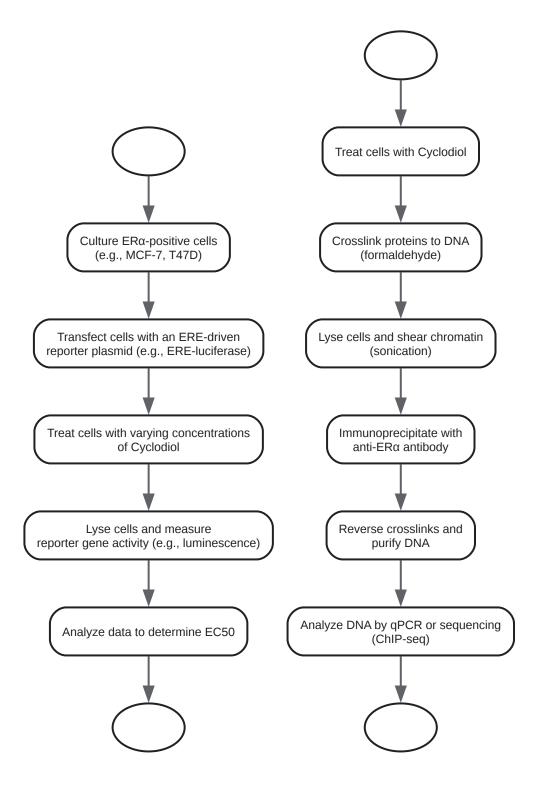












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References

- 1. Cyclodiol [medbox.iiab.me]
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